molecular formula C19H14NO2PS B15158629 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile CAS No. 663177-86-4

2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile

Cat. No.: B15158629
CAS No.: 663177-86-4
M. Wt: 351.4 g/mol
InChI Key: HMUOVVUNCIIJLC-UHFFFAOYSA-N
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Description

2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile is a complex organic compound that features a thiophene ring, a phosphoryl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phosphoryl chloride and subsequent reactions with nitrile compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of thiophene derivatives with different functional groups .

Scientific Research Applications

2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phosphoryl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a phosphoryl group, and a nitrile group within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

663177-86-4

Molecular Formula

C19H14NO2PS

Molecular Weight

351.4 g/mol

IUPAC Name

2-diphenylphosphoryl-3-hydroxy-3-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C19H14NO2PS/c20-14-17(19(21)18-12-7-13-24-18)23(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H

InChI Key

HMUOVVUNCIIJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CS3)O)C#N

Origin of Product

United States

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